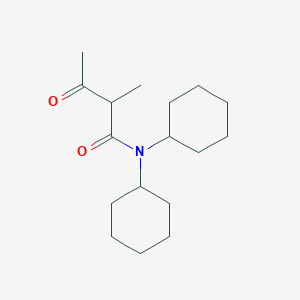
7,8-Dimethoxy-1-phenoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-1-phenoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound with a complex structure that includes a benzazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1-phenoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dimethoxy-1-phenoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as replacing a hydrogen atom with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen or other functional group .
Applications De Recherche Scientifique
7,8-Dimethoxy-1-phenoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-1-phenoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it might inhibit or activate certain enzymes, thereby influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Uniqueness
7,8-Dimethoxy-1-phenoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to the presence of both methoxy and phenoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other benzazepine derivatives, which may lack these functional groups .
Propriétés
Numéro CAS |
89739-67-3 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
7,8-dimethoxy-5-phenoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C18H21NO3/c1-20-16-10-13-8-9-19-12-18(15(13)11-17(16)21-2)22-14-6-4-3-5-7-14/h3-7,10-11,18-19H,8-9,12H2,1-2H3 |
Clé InChI |
MAIIKQNCBVQRBM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(CNCCC2=C1)OC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


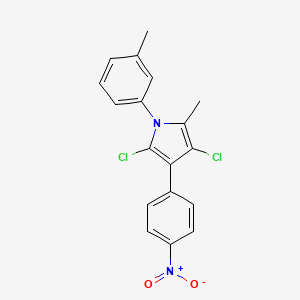
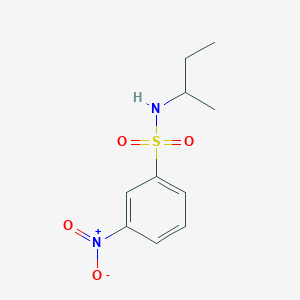
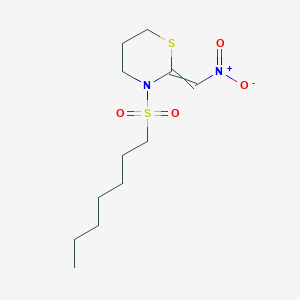
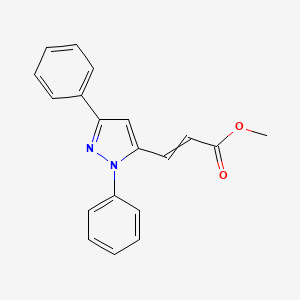

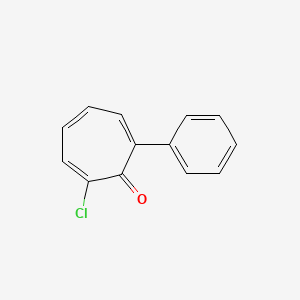
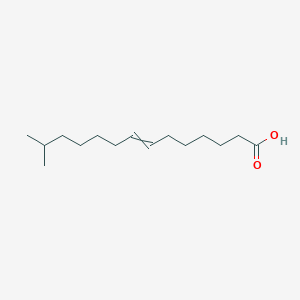
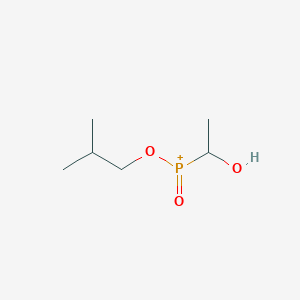
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
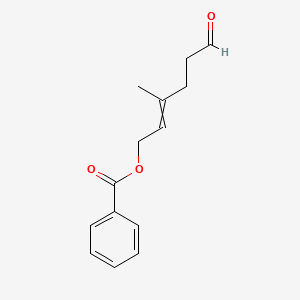

silane](/img/structure/B14387275.png)

